molecular formula C17H18O2 B8745158 Methanone, [4-(1,1-dimethylethyl)phenyl](4-hydroxyphenyl)- CAS No. 55044-96-7

Methanone, [4-(1,1-dimethylethyl)phenyl](4-hydroxyphenyl)-

Cat. No. B8745158
CAS RN: 55044-96-7
M. Wt: 254.32 g/mol
InChI Key: GHWOFLNXFQAIFV-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

4-Chloro-6,7-dimethoxyquinoline (341 mg) and 4-t-butylphenyl 4-hydroxyphenyl ketone (775 mg) obtained in Example 30 were mixed and stirred at 150° C. for 15 minutes. The reaction mixture was then purified by column chromatography on silica gel eluting with hexane/acetone to obtain 72 mg of the title compound (yield: 11%).
Quantity
341 mg
Type
reactant
Reaction Step One
Quantity
775 mg
Type
reactant
Reaction Step One
Yield
11%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[OH:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]([C:25]2[CH:30]=[CH:29][C:28]([C:31]([CH3:34])([CH3:33])[CH3:32])=[CH:27][CH:26]=2)=[O:24])=[CH:19][CH:18]=1>>[C:31]([C:28]1[CH:29]=[CH:30][C:25]([C:23]([C:20]2[CH:21]=[CH:22][C:17]([O:16][C:2]3[C:11]4[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=4)[N:5]=[CH:4][CH:3]=3)=[CH:18][CH:19]=2)=[O:24])=[CH:26][CH:27]=1)([CH3:34])([CH3:32])[CH3:33]

Inputs

Step One
Name
Quantity
341 mg
Type
reactant
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)OC
Name
Quantity
775 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purified by column chromatography on silica gel eluting with hexane/acetone

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)OC1=CC=NC2=CC(=C(C=C12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 10.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.